molecular formula C7H7F3N2O B2512970 (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile CAS No. 1037593-80-8

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile

Cat. No.: B2512970
CAS No.: 1037593-80-8
M. Wt: 192.141
InChI Key: QYIZWLYRTYESAI-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.141. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocycles

A key application of (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-oxobutanenitrile derivatives is in the synthesis of various heterocycles. These derivatives serve as starting materials for creating polyfunctionally substituted heterocycles, which are crucial in the development of compounds with potential biological activities (Khalik, 1997).

Biological Activity

Another significant research area involves the utilization of these compounds in the synthesis of heterocycles possessing biological activities. For instance, reactions with dinitrogen nucleophiles lead to compounds displaying activity against bacteria, fungi, and tumor cells (Černuchová et al., 2005).

Synthesis of Novel Compounds

The derivatives are used in the synthesis of novel compounds, such as 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, through reactions with other organic compounds. These syntheses often involve Knoevenagel condensation and Friedlander reactions (Han et al., 2015).

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanenitrile, a closely related compound, is utilized in the synthesis of a wide range of trifluoromethyl heterocycles, demonstrating the versatility of these types of compounds in creating diverse chemical structures (Honey et al., 2012).

Antimicrobial Activity

Certain derivatives synthesized from 2-cyano-3-oxobutanenitrile show significant antimicrobial activity, demonstrating the potential of these compounds in the development of new antimicrobial agents (Horishny & Matiichuk, 2020).

Synthesis of Carboxamide Derivatives

The compounds are used in creating carboxamide derivatives of benzo[b][1,6]naphthyridines, which have shown potent cytotoxic activities, highlighting their potential in cancer research (Deady et al., 2003).

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-12(2)4-5(3-11)6(13)7(8,9)10/h4H,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIZWLYRTYESAI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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